1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Overview
Description
“1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride” is a synthetic compound. It has gained significant attention in recent years due to its potential. The closest related compound found is “1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine” with a CAS Number: 565453-20-5 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C11H16Cl2F3N3. Its molecular weight is 318.16 g/mol. The SMILES string for a related compound, “4-Amino-2-(trifluoromethyl)pyridine”, is Nc1ccnc(c1)C(F)(F)F .Scientific Research Applications
Optical and Thermal Properties
- Research on Optical and Thermal Properties : A study examined the thermal, redox, UV–Vis absorption, and emission properties of compounds including derivatives of 2,6-di(pyrazin-2-yl)pyridine with piperidine. These derivatives demonstrated structure-dependent fluorescence in both solution and solid states, with variations in fluorescence quantum yield under different conditions (Palion-Gazda et al., 2019).
Synthesis Techniques
Pathways to Synthesize Piperidinic Derivatives : Another study provided a comprehensive overview of methods to synthesize α-trifluoromethyl monocyclic piperidinic derivatives, which are structurally similar to the compound . These methods include modifications of pyridine or pyridinone derivatives and other approaches (Rioton, Pardo, & Cossy, 2017).
Microwave-Assisted Synthesis with Antibacterial Activity : A study focused on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones. This method showcases the potential antibacterial applications of synthesized compounds, which include piperidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).
Chiral Piperidinyl Pyridine Derivatives : Research on the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, with potential as stereoselective catalysts, has been conducted. The study involved creating 2-amino-4-piperidinyl pyridine derivatives (Tian et al., 2012).
Chemical Properties and Reactions
Formation of Trifluoromethylated Pyrido Derivatives : An efficient synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine derivatives was achieved, demonstrating the reactivity of similar compounds under specific conditions (Wang et al., 2017).
High-Yielding Syntheses of Lactams : A procedure was reported for the high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams, important pharmaceutical building blocks. This illustrates the pharmaceutical potential of similar piperidine derivatives (Mapes & Mani, 2007).
Synthesis of Functionalized Pyridines : The study explored the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, indicating the versatility of pyridine derivatives in synthesizing various compounds (Mekheimer, Mohamed, & Sadek, 1997).
Application in Pharmaceutical Research
Pyridine Derivatives as Anticancer Agents : A novel series of pyridine derivatives, including some structurally related to the compound , were synthesized and investigated for their anticancer properties (Hafez & El-Gazzar, 2020).
Synthesis of Deoxycytidine Kinase Inhibitors : Research on the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, showcases the pharmaceutical relevance of similar compounds (Zhang et al., 2009).
GPR119 Agonists Development : The design and synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists were reported, highlighting the medicinal chemistry applications of related compounds (Kubo et al., 2021).
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17;;/h1-3,8H,4-7,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCOLNNXSCHKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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